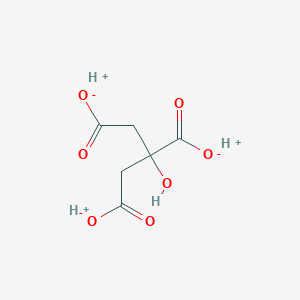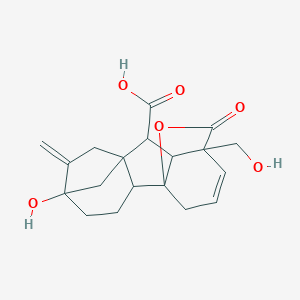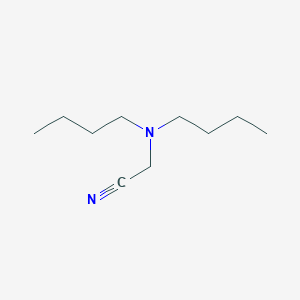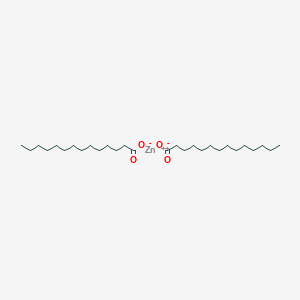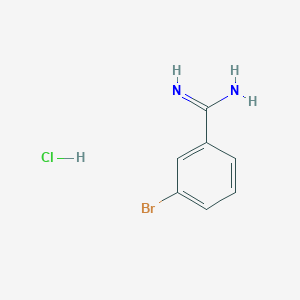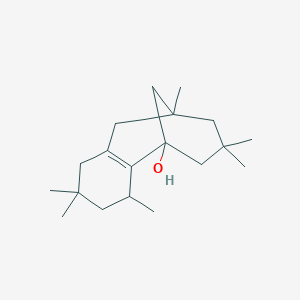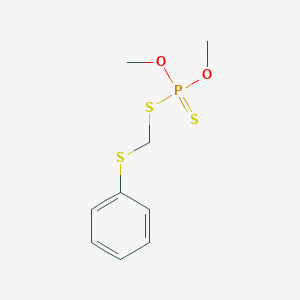
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester, commonly known as malathion, is a widely used organophosphate insecticide. It is used in agriculture, public health, and residential settings to control pests such as mosquitoes, flies, and agricultural pests. Malathion is also used in scientific research for its unique properties as an acetylcholinesterase inhibitor.
Mécanisme D'action
Malathion works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect.
Effets Biochimiques Et Physiologiques
Malathion has been shown to have both acute and chronic effects on the nervous system. Acute exposure to malathion can cause symptoms such as headache, dizziness, nausea, and vomiting. Chronic exposure to malathion has been linked to neurological disorders such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Malathion is a widely used insecticide that is readily available and relatively inexpensive. It is also relatively easy to work with in the laboratory. However, malathion is highly toxic and poses a risk to researchers working with it. Additionally, the use of malathion in laboratory experiments may not accurately reflect the effects of exposure to malathion in real-world settings.
Orientations Futures
There are many future directions for research on malathion. One area of research is the development of safer and more effective insecticides that do not pose a risk to human health or the environment. Another area of research is the development of treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease that target the effects of acetylcholinesterase inhibition. Finally, research is needed to better understand the long-term effects of exposure to malathion on human health and the environment.
Méthodes De Synthèse
Malathion is synthesized by reacting dimethyl phosphorodithioate with 2-(methylthio) benzaldehyde in the presence of a catalyst. The resulting product is then purified by distillation to obtain pure malathion.
Applications De Recherche Scientifique
Malathion is widely used in scientific research as an acetylcholinesterase inhibitor. It is used to study the effects of acetylcholinesterase inhibition on the nervous system and its role in neurological disorders such as Alzheimer's disease. Malathion is also used to study the toxicity of organophosphate insecticides and their effects on the environment.
Propriétés
Numéro CAS |
18722-80-0 |
|---|---|
Nom du produit |
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester |
Formule moléculaire |
C9H13O2PS3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
dimethoxy-(phenylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O2PS3/c1-10-12(13,11-2)15-8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
REKAQZOUNOBYJX-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCSC1=CC=CC=C1 |
SMILES canonique |
COP(=S)(OC)SCSC1=CC=CC=C1 |
Autres numéros CAS |
18722-80-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
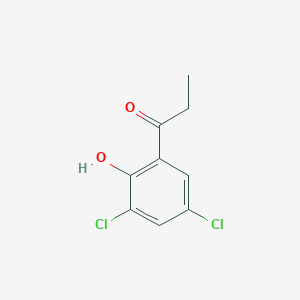
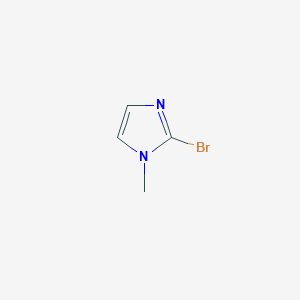
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
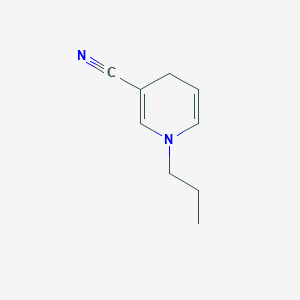
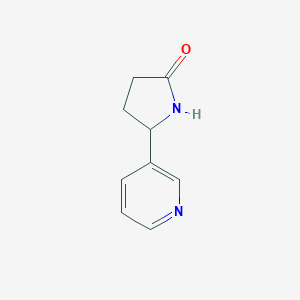
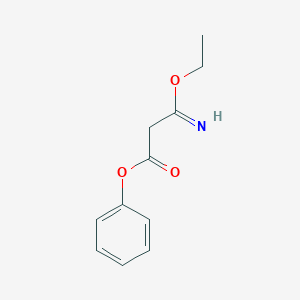
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
